molecular formula C21H20Cl2N4O4S B009191 2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate CAS No. 104495-87-6

2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate

Katalognummer: B009191
CAS-Nummer: 104495-87-6
Molekulargewicht: 495.4 g/mol
InChI-Schlüssel: NEGIOJOAQRZRLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole is a synthetic organic compound with the molecular formula C21H20Cl2N4O4S and a molecular weight of 495.38 g/mol . This compound is known for its unique structure, which includes a dichlorobenzothiazole core and an azo linkage, making it a subject of interest in various scientific fields.

Eigenschaften

CAS-Nummer

104495-87-6

Molekularformel

C21H20Cl2N4O4S

Molekulargewicht

495.4 g/mol

IUPAC-Name

2-[N-(2-acetyloxyethyl)-4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-9-7-27(8-10-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-19-11-17(22)18(23)12-20(19)32-21/h3-6,11-12H,7-10H2,1-2H3

InChI-Schlüssel

NEGIOJOAQRZRLF-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Kanonische SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl

Synonyme

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole typically involves multiple steps. One common method includes the diazotization of 4-amino-2,5-dichlorobenzothiazole followed by coupling with N,N-bis(2-acetoxyethyl)aniline . The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole involves its interaction with specific molecular targets and pathways. The azo linkage and dichlorobenzothiazole core play crucial roles in its activity. The compound can interact with cellular proteins, enzymes, and DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests multiple modes of action .

Vergleich Mit ähnlichen Verbindungen

2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole can be compared with other similar compounds, such as:

    2-[4-[Bis(2-hydroxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole: This compound has similar structural features but differs in the functional groups attached to the phenylazo moiety.

    2-[4-[Bis(2-methoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole: Another similar compound with methoxyethyl groups instead of acetoxyethyl groups.

The uniqueness of 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole lies in its specific functional groups, which influence its chemical reactivity and biological activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.